

3-Bromonaphthalen-2-amine: Technical Profile & Application Guide

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Compound of Interest

Compound Name: 3-Bromonaphthalen-2-amine

CAS No.: 54245-33-9

Cat. No.: B189157

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Executive Summary

3-Bromonaphthalen-2-amine (CAS: 54245-33-9), also known as 3-bromo-2-naphthylamine, is a critical halogenated aromatic amine intermediate used primarily in the synthesis of polycyclic aromatic hydrocarbons (PAHs), pharmaceutical scaffolds, and organic optoelectronic materials. [2] Its structural uniqueness lies in the ortho positioning of the electron-donating amino group (-NH₂) and the electron-withdrawing bromine atom (-Br) on the naphthalene core. This "push-pull" electronic environment makes it a highly reactive substrate for palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig, Suzuki-Miyaura) and heterocycle formation (e.g., benzocarbazoles).[1]

Critical Safety Notice: As an isomer of the potent carcinogen 2-naphthylamine, this compound must be handled with extreme caution, utilizing full containment protocols (glovebox/fume hood) to prevent inhalation or dermal contact.

Chemical Identity & Structural Analysis

Parameter	Data
IUPAC Name	3-Bromonaphthalen-2-amine
Common Synonyms	3-Bromo-2-naphthylamine; 2-Amino-3-bromonaphthalene
CAS Number	54245-33-9
Molecular Formula	C ₁₀ H ₈ BrN
Molecular Weight	222.08 g/mol
SMILES	<chem>Nc1cc(Br)cc2ccccc12</chem>
InChI Key	XMDCYZRDFRTBQH-UHFFFAOYSA-N

Structural Insight: The molecule features a naphthalene ring substituted at the 2-position with an amine and the 3-position with a bromine.[1][3] The ortho relationship is sterically significant but electronically favorable for cyclization reactions.[1] The C1-H and C4-H protons are magnetically distinct singlets in NMR due to the lack of vicinal coupling partners on the substituted ring.[1]

Physical & Thermodynamic Properties[1][2][5]

The following data aggregates experimental values and high-confidence predicted models (where experimental data is sparse due to the compound's specialized nature).

Property	Value / Range	Condition / Note
Physical State	Solid (Crystalline powder)	Often off-white to reddish-brown (oxidizes in air).[1]
Melting Point	168 – 172 °C	Experimental [1, 2].[1]
Boiling Point	345.5 ± 15.0 °C	Predicted at 760 mmHg.[1] Decomposes before BP.[1]
Density	1.563 ± 0.06 g/cm ³	Predicted (20 °C).[1]
Solubility (Water)	< 0.1 mg/mL	Practically insoluble.[1]
Solubility (Organic)	High	DMSO, DMF, Dichloromethane, Ethyl Acetate.
pKa (Conjugate Acid)	2.72 ± 0.10	Predicted.[1] Significantly lower than 2-naphthylamine (4. [1]16) due to inductive withdrawal by Br.[1]
LogP	3.20	Lipophilic; cell-permeable.[1]
Vapor Pressure	1.25E-04 mmHg	At 25 °C (Predicted).[1] Low volatility.[1]

Spectral Characteristics

Accurate spectral interpretation is vital for confirming regiochemistry, particularly distinguishing it from the more common 1-bromo-2-naphthylamine isomer.[1]

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (300 MHz, DMSO-d₆):
 - δ 8.05 (s, 1H, H-1): The proton at C1 is deshielded by the aromatic ring current and appears as a distinct singlet.
 - δ 7.85 (s, 1H, H-4): The proton at C4, ortho to the bromine, appears as a singlet.

- δ 7.60 – 7.20 (m, 4H, H-5,6,7,8): Multiplet corresponding to the unsubstituted ring.
- δ 5.60 (br s, 2H, -NH₂): Broad exchangeable signal.[1]
- Diagnostic Feature: The presence of two singlets in the aromatic region confirms the 2,3-substitution pattern. The 1,2-isomer would show a doublet for H3 and H4.[1]

Infrared Spectroscopy (FT-IR)

- 3400 – 3300 cm⁻¹: N-H stretching (primary amine doublet).[1]
- 1620 cm⁻¹: N-H bending (scissoring).[1]
- 1580, 1500 cm⁻¹: C=C aromatic ring stretching.[1]
- 1050 – 1000 cm⁻¹: C-Br stretching (strong band).

Synthetic Pathways & Purification[1][4][6]

Direct bromination of 2-naphthylamine yields the 1-bromo isomer (kinetic product).[1]

Therefore, the synthesis of the 3-bromo isomer requires an indirect route, often starting from 3-hydroxy-2-naphthoic acid (BON Acid) to avoid handling carcinogenic 2-naphthylamine directly and to ensure regiocontrol.

Recommended Synthetic Workflow (Curtius Rearrangement Route)

This route is safer and chemically robust.[1]

- Starting Material: 3-Hydroxy-2-naphthoic acid.[1]
- Bucherer Reaction: Conversion to 3-amino-2-naphthoic acid using

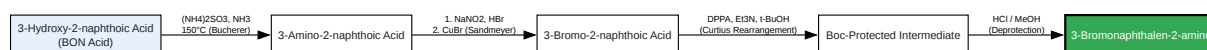
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at high pressure/temp.[1]
- Sandmeyer-type Halogenation: Conversion of amino group to bromine via diazotization (

) and

, yielding 3-bromo-2-naphthoic acid.[1]

- Curtius Rearrangement: Conversion of the carboxylic acid to the amine via acyl azide.[1]
 - Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine, t-Butanol.[1]
 - Intermediate: Boc-protected amine (tert-butyl (3-bromonaphthalen-2-yl)carbamate).[1]
- Deprotection: Acidic hydrolysis (TFA/DCM or HCl/MeOH) yields **3-Bromonaphthalen-2-amine**. [1]



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Figure 1: Strategic synthesis of **3-Bromonaphthalen-2-amine** avoiding 2-naphthylamine starting material.[1]

Purification Protocol (Recrystallization)

- Solvent System: Ethanol/Water (9:1) or Hexane/Ethyl Acetate.[1]
- Method: Dissolve crude solid in boiling ethanol. Add activated charcoal to remove colored oxidation impurities.[1] Filter hot. Add water dropwise until turbidity appears.[1] Cool slowly to 4°C.
- Drying: Vacuum dry at 40°C over
to remove trace moisture (critical for cross-coupling applications).[1]

Reactivity & Applications

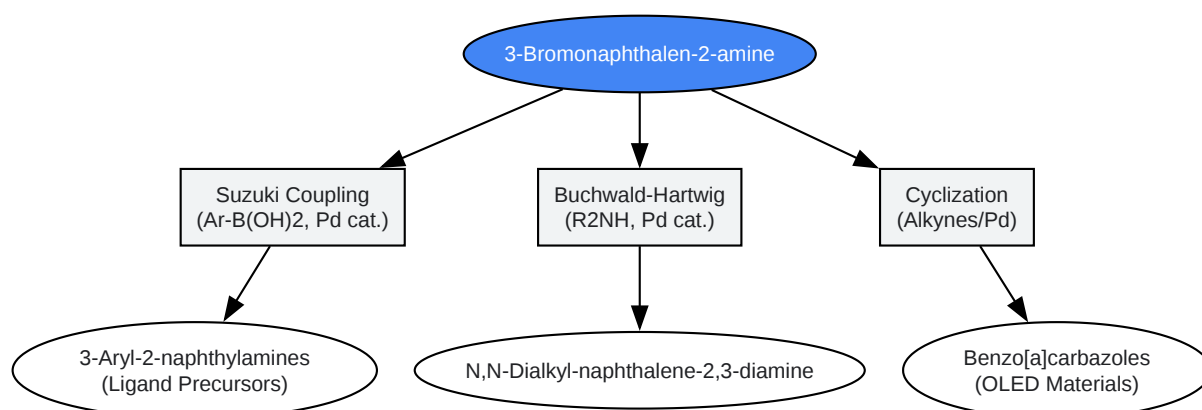
Palladium-Catalyzed Cross-Coupling

The C-Br bond is highly activated for oxidative addition to Pd(0) species.[1]

- Buchwald-Hartwig Amination: Coupling with secondary amines to form unsymmetrical diamines.[1]
- Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to synthesize 3-aryl-2-naphthylamines (precursors for biaryl phosphine ligands like BINAP analogs).[1]

Heterocycle Synthesis

- Naphthothiophenes/Naphthofurans: Cyclization with alkynes or sulfur sources.[1]
- Aza-acenes: Used as a building block for large fused aromatic systems in Organic Light Emitting Diodes (OLEDs).[1]



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Figure 2: Key divergent synthetic pathways utilizing **3-Bromonaphthalen-2-amine**.

Safety & Handling (E-E-A-T)

- Hazard Classification:
 - H350: May cause cancer (Category 1B).[1]
 - H302: Harmful if swallowed.[1]
 - H411: Toxic to aquatic life with long-lasting effects.[1]

- Handling Protocol:
 - Engineering Controls: Use only in a chemical fume hood or glovebox. Maintain negative pressure.[1]
 - PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses.
 - Decontamination: Treat spills with 10% sodium hypochlorite (bleach) to oxidize the amine before cleanup, though incineration is the preferred disposal method.
- Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation (darkening).

References

- Sigma-Aldrich.**3-Bromonaphthalen-2-amine** Product Specification. [Link](#)
- ChemicalBook.**3-Bromonaphthalen-2-amine** CAS 54245-33-9 Properties. [Link](#)
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- 2. [Aniline - Wikipedia \[en.wikipedia.org\]](#)

- [3. CN109180423B - Synthetic method of 2, 3-dibromo naphthalene - Google Patents \[patents.google.com\]](#)
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